An In-depth Technical Guide to N-(2-Carboxyphenyl)alanine
An In-depth Technical Guide to N-(2-Carboxyphenyl)alanine
Abstract: This technical guide provides a comprehensive overview of 2-[(1-Carboxyethyl)amino]benzoic acid, a molecule more systematically named N-(2-Carboxyphenyl)alanine. Due to the limited availability of direct experimental data for this specific compound, this document synthesizes information from foundational chemical principles and data on closely related analogues. It serves as a vital resource for researchers in medicinal chemistry, organic synthesis, and drug development. The guide details the compound's nomenclature and structural isomers, offers predicted physicochemical properties, presents a robust, step-by-step synthetic protocol, outlines methods for analytical characterization, and discusses its potential applications as a scaffold in the synthesis of bioactive heterocycles and other advanced chemical intermediates.
Introduction and Nomenclature
N-(2-Carboxyphenyl)alanine is an unnatural amino acid derivative that integrates the structural motifs of L-alanine and anthranilic acid. This unique combination makes it a molecule of significant interest in the design of novel pharmaceuticals and functional materials. Anthranilic acid derivatives, in particular, are well-established precursors in the synthesis of a wide range of biologically active compounds, including anti-inflammatory agents, diuretics, and anticancer therapeutics.[1][2]
1.1. Defining the Core Structure and Synonyms
The primary subject of this guide is 2-[(1-Carboxyethyl)amino]benzoic acid . The name explicitly defines its structure: a benzoic acid molecule substituted at the 2-position with an amino group, which itself is further substituted with a "1-carboxyethyl" group. This "1-" designation is critical, as it indicates the carboxyl group is on the first carbon of the ethyl substituent, directly adjacent to the point of attachment to the nitrogen.
This structure is most unambiguously referred to by the following synonyms:
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N-(2-Carboxyphenyl)alanine: This name is preferred in many contexts as it clearly identifies the parent molecules, alanine and the "2-carboxyphenyl" (anthranilyl) group.
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2-(Alanine-N-yl)benzoic acid: A systematic name indicating the alanine moiety is connected via its nitrogen atom.
1.2. Critical Distinction from a Common Isomer
It is imperative to distinguish N-(2-Carboxyphenyl)alanine from its structural isomer, 2-[(2-Carboxyethyl)amino]benzoic acid . This isomer is a derivative of β-alanine, not α-alanine.
Diagram 1: Structural Comparison
Caption: Chemical structures of the target molecule and its common isomer.
The incorrect assumption of a β-alanine structure could lead to significant errors in experimental design and interpretation. This guide focuses exclusively on the α-alanine derivative as specified.
Physicochemical Properties (Predicted)
Due to the scarcity of published experimental data for N-(2-Carboxyphenyl)alanine, its key physicochemical properties have been calculated using established computational models, such as those provided by ACD/Labs and the OSIRIS Property Explorer.[3][4][5] These predictions offer valuable guidance for experimental planning, including solvent selection, purification strategies, and preliminary assessment of drug-like characteristics.
| Property | Predicted Value | Significance in Drug Development |
| Molecular Formula | C₁₀H₁₁NO₄ | Defines the elemental composition. |
| Molecular Weight | 209.20 g/mol | Influences diffusion, bioavailability, and formulation. |
| pKa₁ (Alanine COOH) | ~2.5 - 3.5 | Acidity of the alanine carboxylic acid group. |
| pKa₂ (Benzoic COOH) | ~4.5 - 5.5 | Acidity of the benzoic acid carboxylic group. |
| pKa₃ (Amine NH) | ~9.0 - 10.0 | Basicity of the secondary amine group. |
| cLogP | ~1.2 ± 0.3 | Indicates lipophilicity and potential for membrane permeability. |
| Topological Polar Surface Area (TPSA) | 86.6 Ų | Predicts transport properties, including cell permeability. |
| Hydrogen Bond Donors | 3 | Potential for intermolecular interactions with biological targets. |
| Hydrogen Bond Acceptors | 5 | Potential for intermolecular interactions with biological targets. |
Table 1: Predicted Physicochemical Properties of N-(2-Carboxyphenyl)alanine.
**3. Synthesis and Purification
The synthesis of N-aryl amino acids is a well-documented field in organic chemistry.[6][7] The most reliable methods for preparing N-(2-Carboxyphenyl)alanine involve the formation of a carbon-nitrogen bond between the anthranilic acid and alanine moieties. The Ullmann condensation is a classic and robust method for this transformation.[8][9][10]
3.1. Proposed Synthetic Pathway: Modified Ullmann Condensation
This protocol describes a copper-catalyzed N-arylation of L-alanine using 2-iodobenzoic acid. The use of an amino acid ligand like L-proline has been shown to significantly lower the required reaction temperatures and improve yields for Ullmann-type couplings.[11]
Diagram 2: Synthetic Workflow
Caption: Proposed workflow for the synthesis of N-(2-Carboxyphenyl)alanine.
3.2. Detailed Experimental Protocol
Materials:
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2-Iodobenzoic acid (1.0 eq)
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L-Alanine (1.2 eq)
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Copper(I) iodide (CuI, 0.1 eq)
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L-Proline (0.2 eq)
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Potassium carbonate (K₂CO₃, 2.5 eq), finely powdered
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Dimethyl sulfoxide (DMSO), anhydrous
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Hydrochloric acid (1 M)
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Ethyl acetate
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Brine (saturated NaCl solution)
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Magnesium sulfate (MgSO₄), anhydrous
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Silica gel for column chromatography
Procedure:
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Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-iodobenzoic acid (1.0 eq), L-alanine (1.2 eq), CuI (0.1 eq), L-proline (0.2 eq), and K₂CO₃ (2.5 eq).
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Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
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Solvent Addition: Add anhydrous DMSO via syringe to achieve a substrate concentration of approximately 0.5 M.
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Heating: Immerse the flask in a preheated oil bath at 90 °C and stir vigorously for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Aqueous Workup: After cooling to room temperature, pour the reaction mixture into a beaker containing 1 M HCl. Stir until the pH of the aqueous layer is ~2-3.
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Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of aqueous layer).
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Washing: Combine the organic layers and wash sequentially with water and brine.
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Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
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Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient elution system (e.g., dichloromethane/methanol with 0.1% acetic acid) to afford the pure N-(2-Carboxyphenyl)alanine.
Analytical Characterization
Confirming the structure and purity of the synthesized N-(2-Carboxyphenyl)alanine is critical. A combination of spectroscopic techniques should be employed.
4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation. The expected chemical shifts are predicted based on standard values for similar structures.[12][13]
Diagram 3: Key Structural Features for NMR
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Newer N-substituted anthranilic acid derivatives as potent anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 4. acdlabs.com [acdlabs.com]
- 5. On-line Software [vcclab.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. Ullmann Reaction [organic-chemistry.org]
- 11. Copper/amino acid catalyzed cross-couplings of aryl and vinyl halides with nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) | Column | JEOL [jeol.com]
- 13. web.pdx.edu [web.pdx.edu]
